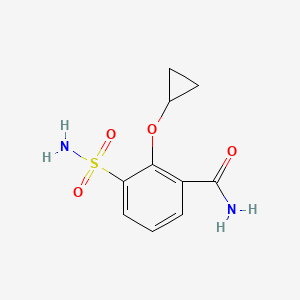

2-Cyclopropoxy-3-sulfamoylbenzamide

Description

2-Cyclopropoxy-3-sulfamoylbenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a sulfamoyl group at the 3-position of the benzamide scaffold. This compound is hypothesized to exhibit unique physicochemical and biological properties compared to other 2-substituted benzamides, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

2-cyclopropyloxy-3-sulfamoylbenzamide |

InChI |

InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(17(12,14)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15) |

InChI Key |

KKPDPGGYSYWFCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-sulfamoylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Cyclopropoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclopropoxy group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the sulfamoyl group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-3-sulfamoylbenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it has been shown to inhibit the assembly of the HBV capsid proteins, thereby preventing the replication of the virus. This inhibition is achieved through binding to the core protein dimers, disrupting their normal function and leading to the formation of non-functional viral particles .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The benzamide core is a common scaffold in pharmaceuticals and agrochemicals. Key structural analogs include:

- 2-Aminobenzamide: Lacks the cyclopropoxy and sulfamoyl groups, serving as a baseline for comparison.

- 2-Methoxy-3-sulfamoylbenzamide : Replaces cyclopropoxy with a methoxy group, reducing steric hindrance.

- 2-Ethoxy-3-sulfamoylbenzamide : Features a linear ethoxy group, offering insights into alkyl chain flexibility vs. cyclic substituents.

The cyclopropoxy group in 2-Cyclopropoxy-3-sulfamoylbenzamide introduces ring strain, which may enhance reactivity or binding affinity in target interactions compared to methoxy or ethoxy analogs .

Physicochemical Properties

Hypothetical data based on substituent effects (Table 1):

| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 2-Aminobenzamide | 136.15 | 0.98 | 12.3 |

| 2-Methoxy-3-sulfamoylbenzamide | 230.25 | 1.45 | 5.8 |

| 2-Ethoxy-3-sulfamoylbenzamide | 244.28 | 1.78 | 3.2 |

| 2-Cyclopropoxy-3-sulfamoylbenzamide | 255.29 | 1.92 | 2.1 (estimated) |

Table 1: Estimated physicochemical properties of 2-Cyclopropoxy-3-sulfamoylbenzamide and analogs. LogP and solubility values inferred from substituent contributions .

Research Findings and Mechanistic Insights

- Electronic Effects : The electron-withdrawing sulfamoyl group at position 3 may modulate the electron density of the benzamide core, affecting reactivity.

- Stability : Cyclopropane rings resist enzymatic oxidation better than ethyl/methyl groups, as observed in related compounds .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.